molecular formula C20H22O9 B15140245 Oxyresveratrol 4-O-|A-D-glucopyranoside

Oxyresveratrol 4-O-|A-D-glucopyranoside

Cat. No.: B15140245
M. Wt: 406.4 g/mol
InChI Key: QNJXAEVGLMVYJF-CUYWLFDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxyresveratrol 4-O-β-D-glucopyranoside can be synthesized through various chemical reactions involving the glycosylation of oxyresveratrol. The glycosylation process typically involves the use of glycosyl donors and catalysts under specific reaction conditions to attach the glucopyranoside moiety to the oxyresveratrol molecule .

Industrial Production Methods: Industrial production of oxyresveratrol 4-O-β-D-glucopyranoside often involves extraction from natural sources such as the root bark of Morus atropurpurea. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Oxyresveratrol 4-O-β-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of oxyresveratrol 4-O-β-D-glucopyranoside with enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of oxyresveratrol 4-O-β-D-glucopyranoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Oxyresveratrol 4-O-β-D-glucopyranoside can be compared with other similar compounds such as:

    Resveratrol: Both compounds belong to the stilbene family and exhibit antioxidant and anti-inflammatory properties.

    Mulberroside A: This compound is another glucoside derivative of oxyresveratrol and shares similar biological activities.

Properties

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-3-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-4-3-11(15(24)8-14)2-1-10-5-12(22)7-13(23)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

QNJXAEVGLMVYJF-CUYWLFDKSA-N

Isomeric SMILES

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O)O

Canonical SMILES

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)O)O

Origin of Product

United States

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